molecular formula C22H24N2O4S B2835820 8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline CAS No. 2034243-51-9

8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline

Cat. No.: B2835820
CAS No.: 2034243-51-9
M. Wt: 412.5
InChI Key: LTQAYVYOSVGSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline is a complex organic compound with the molecular formula C22H24N2O4S and a molecular weight of 412.5. This compound features a quinoline core structure substituted with a piperidine ring, which is further functionalized with a methoxy-methylphenyl sulfonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or piperidine rings, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, while the piperidine ring and sulfonyl group can interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

8-{[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-4-yl]oxy}quinoline can be compared with other similar compounds, such as:

  • (1S)-7-Methoxy-9-methyl-1′-[(3-methylphenyl)sulfonyl]-1,2,3,9-tetrahydrospiro[β-carboline-4,4′-piperidin]-1-ylmethanol
  • Other quinoline derivatives : These compounds share the quinoline core structure but differ in their substituents, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

8-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c1-16-15-19(8-9-20(16)27-2)29(25,26)24-13-10-18(11-14-24)28-21-7-3-5-17-6-4-12-23-22(17)21/h3-9,12,15,18H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQAYVYOSVGSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.